N-(2-pyridinyl)decanamide

Description

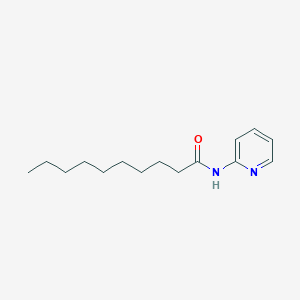

N-(2-Pyridinyl)decanamide is a synthetic organic compound characterized by a pyridine ring substituted at the 2-position with a decanamide group. This structure combines the aromatic heterocyclic properties of pyridine with the hydrophobic, long-chain alkyl characteristics of decanamide.

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

N-pyridin-2-yldecanamide |

InChI |

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-15(18)17-14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3,(H,16,17,18) |

InChI Key |

LADYSPNGLJJRFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=N1 |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds are compared to N-(2-pyridinyl)decanamide based on structural motifs, synthetic pathways, and physicochemical properties:

Pyridine-Containing Amides

N-(5-Methoxypyridin-2-yl)pivalamide ():

- Structure : A pyridine ring with a methoxy group at the 5-position and a pivalamide (trimethylacetyl) group at the 2-position.

- Comparison : The shorter, branched pivalamide chain reduces steric hindrance compared to the linear decanamide in this compound. This difference likely increases solubility in polar solvents but decreases lipid bilayer affinity .

- Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (Compound 6, ): Structure: A cyano-vinylpyridine core with a glycinate ester. Comparison: The presence of a cyano group and ester functionality introduces electrophilic reactivity absent in this compound. This compound’s synthesis involves milder conditions (room temperature stirring), whereas this compound derivatives may require more complex protocols .

Decanamide Derivatives

- N,N-Bis(2-hydroxyethyl)decanamide (): Structure: A central decanamide group with two hydroxyethyl substituents. Comparison: The hydroxyethyl groups enhance hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic decanamide chain in this compound. Notably, this compound is classified as an environmental hazard and irritant, suggesting that structural modifications (e.g., pyridine substitution) could alter toxicity profiles .

- N-(2-Oxooxolan-3-yl)decanamide (): Structure: A tetrahydrofuran-derived oxolane ring linked to decanamide. Safety data for this compound highlight regulatory considerations (CAS: 106983-36-2), which may parallel handling requirements for this compound .

Complex Amide-Based Architectures

-

- Structure : A dimeric γ-AApeptide incorporating this compound, adamantyl groups, and a phenylenediamine backbone.

- Comparison : The integration of this compound into a larger scaffold (MW: 1,055.80 g/mol) demonstrates its utility in constructing high-molecular-weight architectures. HRMS data (m/z = 1,055.7969) confirm precise synthesis, suggesting stability under ESI-TOF conditions .

- Compound 8 (): Structure: A phenylenediamine-bridged decanamide dimer with octanoyl spacers. Comparison: The shorter octanoyl chains (vs. decanamide) reduce hydrophobicity, which may influence self-assembly or aggregation behavior in solution-phase applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Flexibility : this compound’s structure allows integration into complex architectures (e.g., dimeric γ-AApeptides), as evidenced by high-resolution mass spectrometry (HRMS) validation .

- Environmental and Safety Profiles : Simpler decanamide derivatives like N,N-Bis(2-hydroxyethyl)decanamide exhibit marked environmental hazards, suggesting that pyridine substitution may mitigate risks through structural diversification .

- Functional Trade-offs : While linear decanamide chains enhance lipophilicity, branched or hydrophilic analogs (e.g., pivalamide or hydroxyethyl derivatives) offer tunable solubility for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.